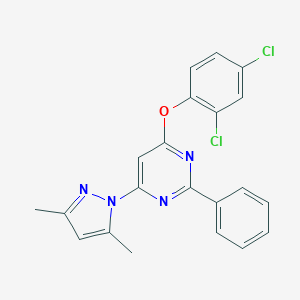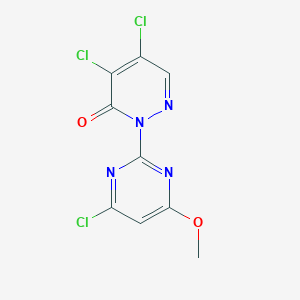![molecular formula C18H16N2O2S B287797 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spiroindolones, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA, which may contribute to its anti-infective activity.
Biochemical and Physiological Effects:
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In infectious disease research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to inhibit the growth and replication of various pathogens, including Plasmodium falciparum, Mycobacterium tuberculosis, and Staphylococcus aureus. In neurological disorder research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has several advantages for lab experiments, including its high potency and selectivity, which allow for the study of its effects on specific enzymes and proteins. However, there are also limitations to using 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, including its potential use in combination therapy with other drugs, its use in drug delivery systems, and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione and to optimize its synthesis and formulation for clinical use.
Synthesemethoden
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with thiourea to form a thioamide intermediate, which is then reacted with 3-methylindole-2,3-dione to form the final product. The synthesis of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and neurological disorders. In cancer research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In infectious disease research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has shown promising results in the treatment of malaria, tuberculosis, and other infectious diseases. In neurological disorder research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
|---|---|
Molekularformel |
C18H16N2O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5//'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3//'-1H-indole]-2//',4-dione |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-6-13(7-4-11)20-16(21)10-23-18(20)14-9-12(2)5-8-15(14)19-17(18)22/h3-9H,10H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
QVGMCDLRKDXWBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)C)NC3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)C)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone](/img/structure/B287716.png)

![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]benzohydrazide](/img/structure/B287725.png)
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287726.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287727.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287728.png)
![5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287729.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287731.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287732.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287733.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287734.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287736.png)
![Ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B287737.png)